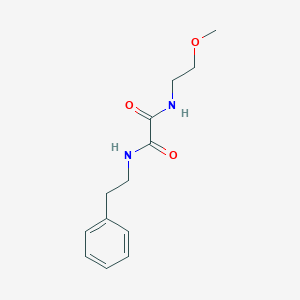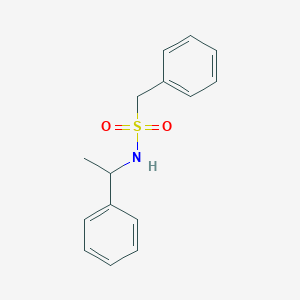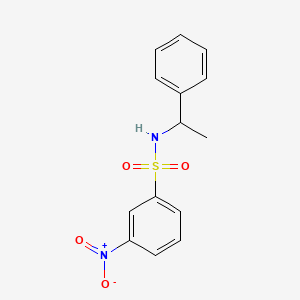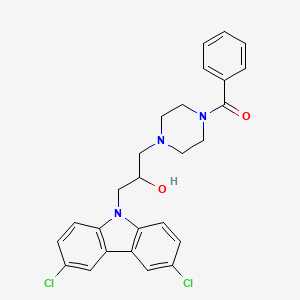![molecular formula C21H17BrN2O2 B5150132 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMB-4 belongs to the class of benzamides, which are known for their ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer.
Mécanisme D'action
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and decreased gene expression. By inhibiting HDACs, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide allows for increased acetylation of histone proteins, leading to a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit cancer cell migration and invasion, and to sensitize cancer cells to chemotherapy and radiation therapy. 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for HDAC inhibition, meaning it is less likely to have off-target effects on other enzymes or proteins. Additionally, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have low toxicity in normal cells, suggesting it may have fewer side effects than other cancer treatments. However, one limitation of using 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide and its potential as a cancer treatment. One area of interest is in combination therapy, where 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is used in conjunction with other cancer treatments to increase their efficacy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide treatment. Additionally, there is ongoing research to optimize the synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide and to develop more soluble analogs for easier administration in vivo. Overall, the potential of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide as a cancer treatment is promising, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 3-bromoaniline with 3-methylbenzoyl chloride to form 3-bromo-N-(3-methylbenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide. The synthesis of 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been optimized in recent years, allowing for larger-scale production and easier access for research purposes.
Applications De Recherche Scientifique
3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing cancer cell death. One study found that 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide was able to inhibit the growth of breast cancer cells in vitro, and significantly reduce tumor growth in a mouse model of breast cancer. Another study found that 3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide was able to induce apoptosis (programmed cell death) in leukemia cells, suggesting its potential as a treatment for blood cancers.
Propriétés
IUPAC Name |
N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-4-2-5-15(12-14)20(25)23-18-8-10-19(11-9-18)24-21(26)16-6-3-7-17(22)13-16/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWCZGBPLPNBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)